Home > Products > Building Blocks P1332 > Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate - 1306738-68-0

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Catalog Number: EVT-1685934
CAS Number: 1306738-68-0
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate []

  • Compound Description: This compound was synthesized and investigated for its in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. It showed high potency compared to the standard antitumor drug Cisplatin. []

2. Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidine-7(4H)-one-6-carboxylates []

  • Compound Description: This series of compounds, structurally related to prazosin, was synthesized and evaluated for antihypertensive activity. Some compounds within this series exhibited promising in vitro and in vivo activity. []

3. 5-chloro-6-(2,4,6-trifluorophenyl)-7-(4-methylpiperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine []

  • Compound Description: This compound is mentioned as a fungicide that inhibits mitosis and cell division. It is used in treating fungal infections in fish caused by fungi of the genus Sarpolegnia, Achlya, and Aphanomyces. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, highlighting the diverse biological activities associated with this chemical class. Although the substituents differ significantly, the shared core structure suggests the potential for exploring this scaffold for various therapeutic applications.
Overview

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. The compound is characterized by a unique structure that combines triazole and pyrimidine moieties, which contributes to its potential pharmacological properties.

Source

This compound has been synthesized and studied in various research contexts. Recent studies have highlighted its potential as an anticancer agent and its role in modulating different biochemical pathways, particularly the ERK signaling pathway in cancer cells . The synthesis and characterization of similar derivatives have also been documented in literature focusing on the structure-activity relationships of pyrimidine derivatives .

Classification

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be classified under:

  • Chemical Class: Triazolo-pyrimidine derivatives
  • Biological Activity: Potential anticancer agent with implications in anti-inflammatory activities.
Synthesis Analysis

Methods

The synthesis of Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as ethyl 4-chloro-3-oxobutanoate and 1H-1,2,4-triazol-5-amine.
  2. Cyclization: The first step involves the cyclization of the triazole derivative with the ethyl ester to form an intermediate compound.
  3. Substitution Reaction: The introduction of the thioether group (in this case, the 4-methylbenzyl thio group) is achieved through nucleophilic substitution reactions.
  4. Final Product Formation: The final product is obtained through further functionalization and purification steps.

The detailed synthetic route may vary based on specific experimental conditions and desired yields .

Technical Details

The reactions typically require specific conditions such as temperature control and the use of solvents like acetic acid or hexafluoroisopropanol. Catalysts such as phosphorus oxychloride may be employed to facilitate certain steps in the synthesis .

Molecular Structure Analysis

Structure

The molecular structure of Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be represented as follows:

  • Molecular Formula: C₁₁H₁₄N₄O₂S
  • Molecular Weight: Approximately 258.32 g/mol
  • Structural Features: The compound features a triazole ring fused with a pyrimidine ring along with an ethyl carboxylate group and a thioether substituent.

Data

The structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can participate in various chemical reactions due to its functional groups:

  • Substitution Reactions: The thioether group allows for further substitution reactions that can modify biological activity.
  • Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis to yield corresponding acids.

Technical Details

The reactivity of this compound can be influenced by factors such as pH and solvent choice during laboratory manipulations. Understanding these reactions is crucial for exploring its potential applications in drug development.

Mechanism of Action

Process

The mechanism of action for Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate primarily revolves around its ability to inhibit specific signaling pathways associated with cancer cell proliferation:

  1. Inhibition of ERK Pathway: The compound has been shown to suppress the ERK signaling pathway effectively.
  2. Induction of Apoptosis: It may induce apoptosis in cancer cells by regulating cell cycle-related proteins.
  3. Cell Cycle Arrest: The compound can cause G2/M phase arrest in cancer cells, thereby inhibiting their growth.

These mechanisms highlight its potential as a therapeutic agent against various cancers .

Data

Experimental data indicate that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines with IC₅₀ values indicating potency comparable to established chemotherapeutics .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is characterized by:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.
Applications

Scientific Uses

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several potential applications:

  • Anticancer Research: Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug.
  • Pharmaceutical Development: As part of drug discovery programs focusing on novel compounds targeting specific diseases.

Research continues into optimizing its efficacy and understanding its full range of biological activities to enhance therapeutic applications .

Introduction to the Structural and Functional Significance of Triazolo-Pyrimidine Hybrids

Emergence of Triazolo-Pyrimidine Scaffolds in Medicinal Chemistry

The TP scaffold, characterized by its fused bicyclic system containing three nitrogen atoms (N1, N3, N4), has evolved from a synthetic curiosity to a highly valued template in drug design. Its rise to prominence stems from several key attributes:

  • Bioisosteric Versatility: The TP core is isoelectronic with the purine nucleus (e.g., adenine, guanine), enabling it to mimic endogenous purines in interactions with enzymes and receptors reliant on purine recognition motifs [2] [5]. This mimicry extends beyond simple shape similarity; the electron distribution and hydrogen bonding capabilities (acceptors at N1, N3, N4) allow TPs to engage key residues in ATP-binding pockets and nucleic acid-binding domains. Unlike purines, however, TPs lack annular tautomerism, offering greater structural predictability during drug design [2].

  • Diverse Pharmacological Profiles: The inherent physicochemical and spatial properties of the TP scaffold underpin its appearance in compounds targeting a remarkably broad spectrum of biological pathways. Significant examples include:

  • Kinase Inhibition: TP derivatives function as potent inhibitors targeting CDKs (Cyclin-Dependent Kinases) [2] [5], PI3Ks (Phosphoinositide 3-Kinases) [2], and EGFR (Epidermal Growth Factor Receptor) [9]. The planar core facilitates ATP-competitive binding.
  • Epigenetic Modulation: TP-based compounds are active against LSD1 (Lysine-Specific Demethylase 1) [5] and EED (Embryonic Ectoderm Development) component of PRC2 (Polycomb Repressive Complex 2) [5], crucial targets in oncology.
  • DNA Repair Inhibition: TPs like P10A10 (corrected structure: 5-phenyl isomer) inhibit TDP2 (Tyrosyl-DNA Phosphodiesterase 2), sensitizing cancer cells to topoisomerase II poisons [7].
  • CNS Agents: TP scaffolds form the core of potent adenosine A2A receptor antagonists (e.g., SCH 58261 derivatives), investigated for neurodegenerative diseases like Parkinson's [8].
  • Antimicrobial & Antiparasitic Agents: TP derivatives exhibit activity against bacteria, viruses, Leishmania, and Trypanosoma cruzi, often leveraging metal chelation properties [2] [5] [9].
  • Synthetic Accessibility: TPs are readily synthesized via well-established routes, primarily:
  • Annulation of 1,2,4-Aminotriazoles: Condensation with 1,3-dicarbonyl compounds or α,β-unsaturated systems allows decoration at positions 2, 5, 6, and 7 [2].
  • Dimroth Rearrangement: Starting from hydrazinylpyrimidines provides access to specific substitution patterns [2].
  • Oxidative Cyclization: Of pyrimidin-2-yl-amidines offers another viable route [2]. This synthetic flexibility enables rapid generation of diverse libraries for SAR exploration centered on the TP core.

Table 1: Receptor Affinities of Representative Triazolo[1,5-a]pyrimidine Derivatives

Compound / ScaffoldBiological TargetKey Activity (IC₅₀/Ki)Significance
SCH 58261 (Pyrazolo-TP) [8]Adenosine A₂A ReceptorKᵢ (hA₂A) = 2.3 nM; Kᵢ (hA₁) = 121 nMLandmark selective A₂A antagonist; Anti-Parkinsonian potential
Preladenant (SCH 420814) [8]Adenosine A₂A ReceptorKᵢ (hA₂A) = 1.1 nM; Kᵢ (hA₁) = 1474 nMClinical candidate for Parkinson's disease
PI3K Inhibitor (e.g., 25) [2]PI3Kβ IsoformIC₅₀ = 0.0013 µMHigh isoform selectivity potential
P10A10 (5-Phenyl TP) [7]TDP2IC₅₀ = 22.0 ± 2.5 µMValidated target for overcoming chemo-resistance
CDK2 Inhibitors (e.g., 19) [2] [5]CDK2/Cyclin AIC₅₀ < 1 µMAnti-cancer potential, ATP-competitive
LSD1 Inhibitors [5]Lysine-Specific Demethylase 1IC₅₀ values in nM rangeEpigenetic modulation in cancer

Role of Thioether and Ester Functional Groups in Bioactivity Optimization

The bioactivity profile of Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is critically defined by its thioether linker at C2 and the ethyl ester at C6. These groups are not merely inert appendages but play active, multifaceted roles in molecular recognition and property modulation:

  • Thioether Linker [(4-Methylbenzyl)thio-]:
  • Conformational Flexibility & Hydrophobicity: The -S-CH₂- bridge introduces conformational flexibility, allowing the hydrophobic 4-methylbenzyl group to optimally engage with lipophilic binding pockets or protein surfaces (e.g., via π-stacking, van der Waals interactions). The methyl substituent on the phenyl ring further enhances this lipophilic character.
  • Metal Coordination Ligand: The sulfur atom possesses a lone pair of electrons, enabling it to act as a soft ligand for transition metals (e.g., Pt, Ru). This property has been exploited in designing metal-based anticancer therapeutics where the TP core acts as a bidentate or monodentate ligand, with coordination potentially involving S (thioether) and N atoms (N3, N1/N4) of the TP ring [2] [5] [11]. The stability of such complexes can be modulated by the thioether’s electronic environment.
  • Metabolic Stability Considerations: While thioethers are generally more stable than thiols (-SH), they remain susceptible to metabolic oxidation, primarily to sulfoxides and subsequently sulfones. This can be a site for metabolic deactivation or activation, depending on the target and the pharmacological consequences of the oxidation products. The 4-methyl substituent may slightly influence this oxidation potential.
  • Ethyl Ester (-CO₂Et) at C6:
  • Electron-Withdrawing Effect & Hydrogen Bonding: The ester carbonyl is a strong hydrogen bond acceptor, capable of forming critical interactions with backbone NH groups or side-chain residues (e.g., Ser, Thr, Asn, Gln) in target binding sites. This significantly contributes to binding affinity and specificity. The ester also exerts an electron-withdrawing influence on the pyrimidine ring, potentially modulating its π-electron density and reactivity.
  • Prodrug Potential & Metabolic Handle: The ethyl ester is a classic prodrug moiety for carboxylic acids. In vivo, esterases readily hydrolyze this group, potentially generating the corresponding 6-carboxylic acid derivative. This acid could exhibit altered physicochemical properties (increased polarity, decreased logP) and potentially distinct biological activities (e.g., altered target affinity, different mechanism like enzyme inhibition via carboxylate-metal ion coordination) compared to the ester progenitor [9]. This transformation offers a strategy to modulate solubility, cell permeability, and bioavailability.
  • Synthetic Versatility: The ester group serves as a crucial synthetic handle for further derivatization via hydrolysis to the acid or transesterification/amidation reactions, enabling the rapid generation of analogues (amides, hydrazides, other esters) for SAR studies focused on the C6 position.

Table 2: Impact of Functional Group Variations on Triazolo[1,5-a]pyrimidine Properties

Functional GroupKey Structural/Role ContributionsPotential Biological ConsequencesExample in Compound of Interest
1,2,4-Triazolo[1,5-a]pyrimidine CorePurine isostere; H-bond acceptor (N1,N3,N4); Limited aromaticityTarget engagement (kinases, receptors, DNA/metallo-enzymes); PlanarityCore scaffold defining primary pharmacophore
C7-Methyl Group (-CH₃)Steric bulk; Electron donation; Metabolic site (oxidation)Modulation of binding pocket occupancy; Influences ring electronicsIncreased lipophilicity; Potential metabolic liability
C2-Thioether (-S-CH₂Ar)Ligand flexibility; Metal chelation (S); Hydrophobicity (Ar)Access to lipophilic pockets; Metal complex formation; Conformational adaptabilityEnables hydrophobic contact (4-MeBenzyl); Metal coordination site
C6-Ethyl Ester (-CO₂Et)H-bond acceptor (C=O); EWG; Prodrug (→ -COOH); Synthetic handleDirect target interaction; Generation of active metabolite; Tunable solubility/permeabilityProdrug for potential acid; Site for further derivatization
4-Methylbenzyl (Ar Group)Enhanced lipophilicity; Steric contour; π-stacking capabilityOptimized hydrophobic pocket filling; Potential for specific π-interactionsDefines specificity and lipophilic character of thioether arm

Comparative Analysis of Privileged Heterocyclic Systems in Drug Discovery

The TP scaffold exists within a broader landscape of privileged heterocyclic systems frequently employed to target similar biological pathways, particularly those involving nucleotide recognition or enzyme co-factor binding. Comparing its features to close analogues highlights its unique advantages and limitations:

  • Purines (Adenine/Guanine):
  • Similarity: TP is a direct bioisostere, mimicking the shape, size, and key hydrogen-bonding patterns of purines. This underpins its success in targeting purine-binding sites (kinases, GPCRs like A2A).
  • Advantage of TP: Lack of annular tautomerism provides greater structural predictability and stability compared to purines. TP synthesis also often offers greater chemical diversity at specific positions compared to modifying natural purines.
  • Limitation of TP: While mimicking the purine core, TP may not perfectly replicate the complex hydrogen bonding network or electronic properties of specific, highly optimized purine derivatives (e.g., specific ATP analogues).
  • Thiazolo[4,5-d]pyrimidines:
  • Similarity: Like TP, thiazolo[4,5-d]pyrimidines are considered purine isosteres (specifically 7-thia-purines). They share applications in similar therapeutic areas, including antibacterials, antivirals (including anti-HIV), anticancer agents, CRF receptor antagonists, and analgesics/anti-inflammatory agents [4].
  • Key Difference: The replacement of N7 in purine/TP with Sulfur significantly alters the electronics and hydrogen bonding capacity. Sulfur cannot act as a hydrogen bond acceptor like nitrogen, potentially altering binding modes. The sulfur atom can engage in different types of hydrophobic interactions or act as a hydrogen bond acceptor via its lone pairs, albeit less effectively than N. This difference can lead to distinct SAR and selectivity profiles compared to TP derivatives.
  • Pyrazolo[3,4-d]pyrimidines & Imidazo[1,2-f]purines:
  • Similarity: These scaffolds are also prominent purine bioisosteres widely used in medicinal chemistry, particularly in kinase inhibitor design (e.g., early CDK inhibitors like roscovitine analogues based on pyrazolo[3,4-d]pyrimidine) [2] [8].
  • Key Difference: The exact arrangement of nitrogens differs. Pyrazolo[3,4-d]pyrimidines have nitrogens at positions 1,2,3,7,8 (vs 1,3,4,6,7 for TP). Imidazo[1,2-f]purines combine imidazole and pyrimidine rings differently. These differences impact dipole moments, charge distribution, tautomeric preferences, and the spatial presentation of hydrogen bond donors/acceptors, leading to unique interaction profiles with biological targets. For instance, specific pyrazolo[3,4-d]pyrimidines initially showed higher potency than TPs against CDK2, prompting further optimization of the TP series [2].
  • 1,2,4-Triazolo[4,3-a]pyrimidines & 1,2,4-Triazolo[1,5-c]pyrimidines:
  • Similarity: These are direct regioisomers of the [1,5-a] fused system. They share the same elemental composition and similar overall topology.
  • Key Difference: The fusion orientation critically changes the electronic structure and the positioning of nitrogen atoms relative to substituents. For example, Dimroth rearrangement is often required to convert [4,3-a] isomers to the [1,5-a] isomers [2]. This regiochemical difference profoundly affects binding affinity, selectivity, and even the type of biological activity observed. Misassignment of regiochemistry, as occurred with the TDP2 inhibitor P10A10 (initially thought to be 7-phenyl isomer 6a, corrected to 5-phenyl isomer 7a), can lead to significant discrepancies in biological results and SAR interpretation [7].

Table 3: Comparative Analysis of Privileged Heterocyclic Scaffolds as Purine Isosteres

ScaffoldCore StructureKey Features vs. TPCommon Therapeutic ApplicationsRelative Advantages/Limitations
1,2,4-Triazolo[1,5-a]pyrimidine (TP)Fused 5-6 system (N1,N3,N4)Reference scaffold; Isoelectronic purine isostere; Stable tautomersKinase inh., Epigenetic mod., Antivirals, CNS agents, Metal complexesPredictability; Synthetic diversity; Metal chelation (N,S)
Purine (Adenine/Guanine)Natural bicyclic system (N1,N3,N7,N9)Biological target native ligand; TautomerismUbiquitous (Nucleotides, Kinase co-factors, Receptor ligands)Perfect mimic but complex chemistry; Tautomerism limits predictability
Thiazolo[4,5-d]pyrimidineFused 5-6 system (S1,N3,N5,N7)7-Thia-purine isostere; S replaces N7Antibacterials, Antivirals, CRF antag., Anticancer, AnalgesicDifferent H-bonding (S vs N); Potential for unique hydrophobic S interactions
Pyrazolo[3,4-d]pyrimidineFused 5-6 system (N1,N2,N3,N7,N8)Common kinase inh. scaffold; Different N arrangementKinase inhibitors (e.g., CDK, Src), AnticancerProven success in kinases; Different dipole/electronic profile vs TP
Imidazo[1,2-f]purine / [1,2,4]Triazolo[1,5-c]pyrimidineVariant fused systemsDifferent fusion points/ring systemsAdenosine receptor ligands (A₂A antag.), Kinase inhibitorsSpecific target profiles (e.g., A₂A); Regioisomerism critical for activity

Properties

CAS Number

1306738-68-0

Product Name

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

IUPAC Name

ethyl 7-methyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H18N4O2S/c1-4-23-15(22)14-9-18-16-19-17(20-21(16)12(14)3)24-10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3

InChI Key

GJWCEHXPVBWFIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)C)N=C1)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)C)N=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.